Cas no 88111-74-4 (4-Bromo-2,5-dimethylbenzaldehyde)

4-Bromo-2,5-dimethylbenzaldehyde structure
88111-74-4 structure
Product Name:4-Bromo-2,5-dimethylbenzaldehyde
Numero CAS:88111-74-4
MF:C9H9BrO
MW:213.071161985397
MDL:MFCD16295236
CID:644670
PubChem ID:13119101
Update Time:2025-10-05

4-Bromo-2,5-dimethylbenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Bromo-2,5-dimethylbenzaldehyde
    • Benzaldehyde, 4-bromo-2,5-dimethyl-
    • 4-Bromo-2,5-dimethyl-benzaldehyde
    • 4-Bromo-2,5-dimethylbenzaldehyde (ACI)
    • DTXSID10519395
    • AS-76028
    • ZTZFGJSUCDDCRK-UHFFFAOYSA-N
    • EN300-154374
    • SB39334
    • 88111-74-4
    • SCHEMBL3847770
    • MFCD16295236
    • DB-367404
    • Z1203658775
    • AKOS013504956
    • CS-0153575
    • SY261265
    • MDL: MFCD16295236
    • Inchi: 1S/C9H9BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3
    • Chiave InChI: ZTZFGJSUCDDCRK-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(C)=CC(Br)=C(C)C=1

Proprietà calcolate

  • Massa esatta: 211.98368g/mol
  • Massa monoisotopica: 211.98368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 147
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 17.1Ų

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4-Bromo-2,5-dimethylbenzaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
Riferimento
Preparation of Polyfunctional Aryl Azides from Aryl Triazenes. A New Synthesis of Ellipticine, 9-Methoxyellipticine, Isoellipticine, and 7-Carbethoxyisoellipticine
Liu, Ching-Yuan; et al, Journal of Organic Chemistry, 2007, 72(19), 7106-7115

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 1.5 h, -30 °C; overnight, rt
Riferimento
H-Bonded Effects on Novel Supramolecular Dendrimers Containing Electron-Transporting Donor Dendrons and Single/Double H-Bonded Acceptor Emitters
Wu, Chung-Wen; et al, Macromolecules, 2006, 39(23), 7985-7997

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ,  Nitropropane
1.2 -
Riferimento
Synthesis and chiral recognition of optically active crown ethers incorporating a helicene moiety as the chiral center
Yamamoto, Koji; et al, Journal of the Chemical Society, 1990, (2), 271-6

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Riferimento
Preparation of Polyfunctional Arylmagnesium, or Arylzinc Reagents Bearing a Triazene Moiety and Their Applications in Organic Synthesis
Liu, Ching-Yuan, 2007, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C
1.2 Reagents: Butyllithium ;  1 h, 0 °C
1.3 3 - 6 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Riferimento
Alkyne Metathesis with Simple Catalyst Systems: Efficient Synthesis of Conjugated Polymers Containing Vinyl Groups in Main or Side Chain
Brizius, Glen; et al, Journal of the American Chemical Society, 2000, 122(50), 12435-12440

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: 2-Aminobenzenesulfonic acid ,  Palladium diacetate Solvents: Trifluoroacetic acid ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  15 h, rt; 24 h, 90 °C
Riferimento
Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups
Chen, Xiao-Yang ; et al, Journal of the American Chemical Society, 2018, 140(8), 2789-2792

Metodo di produzione 7

Condizioni di reazione
Riferimento
Synthesis and chiral recognition of novel crown ethers incorporating helicene chiral centers
Nakazaki, Masao; et al, Journal of the Chemical Society, 1983, (14), 787-8

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Iodine ,  Bromine
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Riferimento
Remarkable Dependence of the Final Charge Separation Efficiency on the Donor-Acceptor Interaction in Photoinduced Electron Transfer
Higashino, Tomohiro; et al, Angewandte Chemie, 2016, 55(2), 629-633

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Phosphoric acid ,  Hydrogen bromide Solvents: Water
2.1 Reagents: Sodium ethoxide Solvents: Ethanol ,  Nitropropane
2.2 -
Riferimento
Synthesis and chiral recognition of optically active crown ethers incorporating a helicene moiety as the chiral center
Yamamoto, Koji; et al, Journal of the Chemical Society, 1990, (2), 271-6

4-Bromo-2,5-dimethylbenzaldehyde Raw materials

4-Bromo-2,5-dimethylbenzaldehyde Preparation Products

4-Bromo-2,5-dimethylbenzaldehyde Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:88111-74-4)4-Bromo-2,5-dimethylbenzaldehyde
Numero d'ordine:A1043462
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:15
Prezzo ($):238.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:88111-74-4)4-Bromo-2,5-dimethylbenzaldehyde
A1043462
Purezza:99%
Quantità:5g
Prezzo ($):238.0
Email